3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Industrial production methods often utilize acyclic reagents to achieve high yields efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with different nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anxiolytic and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as a selective kinase inhibitor or interact with translocator proteins .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine class include zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications . The uniqueness of 3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine lies in its specific substituents, which confer distinct pharmacological properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4/c1-13-8-14(2)12-24(11-13)19-9-15(3)23-20-17(10-22-25(19)20)16-6-4-5-7-18(16)21/h4-7,9-10,13-14H,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBDHOVYHHUXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.